molecular formula C6H5ClN2O2 B1357394 3-Chloro-2-methyl-5-nitropyridine CAS No. 51984-62-4

3-Chloro-2-methyl-5-nitropyridine

Cat. No. B1357394
CAS RN: 51984-62-4
M. Wt: 172.57 g/mol
InChI Key: KEQYIUZGVFBSNL-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-5-nitropyridine is a derivative of nitropyridine . Nitropyridines are important structural motifs found in numerous bioactive molecules . They can be used as organic synthesis intermediates and pharmaceutical intermediates, mainly used in laboratory research and development process and chemical production process .


Synthesis Analysis

The synthesis of 3-Chloro-2-methyl-5-nitropyridine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-methyl-5-nitropyridine has been analyzed using X-ray analysis . The molecular formula is C6H5ClN2O2 . The InChIKey is LUAJUWOJEFFNFE-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction mechanism of 3-Chloro-2-methyl-5-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-2-methyl-5-nitropyridine is 172.57 g/mol . The compound is a solid at room temperature .

Scientific Research Applications

  • Synthesis and Reactions of Nitropyridines

    • Field : Organic Chemistry
    • Application : 3-Chloro-2-methyl-5-nitropyridine is a type of nitropyridine, which are used in various chemical reactions . Nitropyridines can be synthesized by reacting pyridine and substituted pyridines with N2O5 in an organic solvent .
    • Method : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
    • Results : From this, a series of 2-substituted-5-nitro-pyridines has been synthesized . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Chemistry
    • Application : 2-Methyl-5-nitropyridine, a compound similar to 3-Chloro-2-methyl-5-nitropyridine, is used as a pharmaceutical intermediate .
    • Method & Results : Specific methods of application and results are not provided in the source .
  • Biochemical Reagent

    • Field : Biochemistry
    • Application : 2-Chloro-3-methyl-5-nitropyridine, a compound similar to 3-Chloro-2-methyl-5-nitropyridine, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
    • Method & Results : Specific methods of application and results are not provided in the source .
  • Preparation of Anti-Arthritis Drug Compounds

    • Field : Medicinal Chemistry
    • Application : 3-Chloro-2-nitropyridine, a compound similar to 3-Chloro-2-methyl-5-nitropyridine, is used as a pharmaceutical intermediate for the preparation of drugs used to treat arthritis .
    • Method & Results : Specific methods of application and results are not provided in the source .
  • Organic Electroluminescent Materials

    • Field : Material Science
    • Application : 3-Chloro-2-nitropyridine is used in the synthesis of a type of diazole derivative that finds application in the field of organic electroluminescence .
    • Method & Results : Specific methods of application and results are not provided in the source .
  • Storage and Handling

    • Field : Chemical Safety
    • Application : 3-Chloro-2-methyl-5-nitropyridine is a chemical compound that requires specific storage and handling procedures .
    • Method : It should be stored in an inert atmosphere at room temperature .
    • Results : Proper storage and handling ensure the safety and integrity of the compound .
  • Preparation of Anti-Arthritis Drug Compounds

    • Field : Medicinal Chemistry
    • Application : 3-Chloro-2-nitropyridine, a compound similar to 3-Chloro-2-methyl-5-nitropyridine, is used as a pharmaceutical intermediate for the preparation of drugs used to treat arthritis .
    • Method & Results : Specific methods of application and results are not provided in the source .
  • Organic Electroluminescent Materials

    • Field : Material Science
    • Application : 3-Chloro-2-nitropyridine is used in the synthesis of a type of diazole derivative that finds application in the field of organic electroluminescence .
    • Method & Results : Specific methods of application and results are not provided in the source .
  • Storage and Handling

    • Field : Chemical Safety
    • Application : 3-Chloro-2-methyl-5-nitropyridine is a chemical compound that requires specific storage and handling procedures .
    • Method : It should be stored in an inert atmosphere at room temperature .
    • Results : Proper storage and handling ensure the safety and integrity of the compound .

Safety And Hazards

3-Chloro-2-methyl-5-nitropyridine is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the synthesis methodology of 3-Chloro-2-methyl-5-nitropyridine could provide a privileged pyridine scaffold containing biologically relevant molecules .

properties

IUPAC Name

3-chloro-2-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQYIUZGVFBSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101299811
Record name 3-Chloro-2-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methyl-5-nitropyridine

CAS RN

51984-62-4
Record name 3-Chloro-2-methyl-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51984-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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